1-(2-Methoxyphenoxy)-2,3-epoxypropane
Overview
Description
Catechin-(+,-) hydrate is a type of flavonoid, specifically a flavan-3-ol, which is a secondary metabolite found in various plants. It is commonly present in tea leaves, fruits, and certain types of wine. Catechins are known for their strong antioxidant properties and have been studied for their potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects .
Mechanism of Action
Target of Action
1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as Guaiacol Glycidyl Ether, is a compound that has been identified as an impurity in the pharmaceutical preparation of guaifenesin
Mode of Action
It is known that the compound is involved in the acidolysis of lignin, a complex organic polymer . In this process, the compound undergoes a reaction with acids such as HBr, HCl, or H2SO4 .
Biochemical Pathways
The compound plays a role in the degradation of lignin, a complex organic polymer found in the cell walls of plants . It is involved in the acidolysis of lignin, a process that results in the cleavage of the β-O-4 bond in lignin . This process is part of the larger biochemical pathway of lignin degradation, which is crucial for the recycling of plant material in the environment.
Pharmacokinetics
Methocarbamol, a compound with a similar structure, has been studied . In healthy volunteers, the plasma clearance of methocarbamol ranges between 0.20 and 0.80 L/h/kg, the mean plasma elimination half-life ranges between 1 and 2 hours, and the plasma protein binding ranges between 46% and 50% . Methocarbamol is metabolized via dealkylation and hydroxylation . Essentially all methocarbamol metabolites are eliminated in the urine .
Result of Action
The primary result of the action of Guaiacol Glycidyl Ether is the cleavage of the β-O-4 bond in lignin during the process of acidolysis . This results in the depolymerization of lignin, breaking it down into smaller, more manageable compounds .
Action Environment
The action of Guaiacol Glycidyl Ether is influenced by environmental factors such as pH and temperature . The compound is used in aqueous solutions at specific concentrations and temperatures for the acidolysis of lignin . The presence of specific acids, such as HBr, HCl, or H2SO4, is also necessary for the compound’s action .
Biochemical Analysis
Biochemical Properties
It’s structurally related to guaifenesin , a mucoactive drug known to loosen mucus in the airways, making coughs more productive . The enzymes, proteins, and other biomolecules that 1-(2-Methoxyphenoxy)-2,3-epoxypropane interacts with are yet to be identified.
Cellular Effects
Guaifenesin, a structurally related compound, has been shown to have effects on human airway epithelial cells .
Molecular Mechanism
Studies on related compounds suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Catechin-(+,-) hydrate can be synthesized through various methods. One common approach involves the extraction of catechins from natural sources such as green tea leaves using solvents like water or ethanol at elevated temperatures. The extract is then purified using techniques like chromatography .
Industrial Production Methods: In industrial settings, catechin-(+,-) hydrate is often produced by extracting catechins from plant materials using hot water or organic solvents. The extract is then concentrated and purified to obtain catechin hydrate. Advanced techniques like nanoemulsion formulation are also employed to enhance the bioavailability and stability of catechins .
Chemical Reactions Analysis
Types of Reactions: Catechin-(+,-) hydrate undergoes various chemical reactions, including:
Oxidation: Catechins can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert catechins into their corresponding dihydro derivatives.
Substitution: Catechins can undergo substitution reactions, particularly involving the hydroxyl groups on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of catechins, as well as substituted catechin derivatives .
Scientific Research Applications
Catechin-(+,-) hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reaction pathways.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Studied for its potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties and health benefits
Comparison with Similar Compounds
Catechin-(+,-) hydrate is part of a larger family of catechins, which includes:
- Epigallocatechin gallate (EGCG)
- Epicatechin (EC)
- Epicatechin gallate (ECG)
- Epigallocatechin (EGC)
Uniqueness: Catechin-(+,-) hydrate is unique due to its specific stereochemistry and hydration state, which can influence its bioavailability and biological activity. Compared to other catechins, it may exhibit different degrees of antioxidant and anti-inflammatory effects .
Properties
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNVSQLNEALZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292484 | |
Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2210-74-4 | |
Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2210-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaiacol glycidyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2210-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2210-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(o-methoxyphenoxy)methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUAIACOL GLYCIDYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96AT4ECV6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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